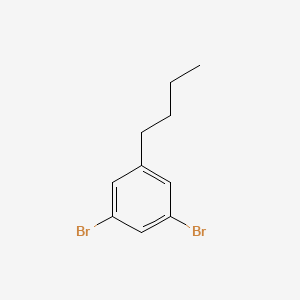
4-Aminooxepan-3-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminooxepan-3-ol;hydrochloride is a chemical compound with the molecular formula C6H14ClNO2 It is a hydrochloride salt form of 4-aminooxepan-3-ol, which is an oxepane derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminooxepan-3-ol;hydrochloride typically involves the following steps:
Formation of Oxepane Ring: The oxepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Amino Group: The amino group is introduced through nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves the conversion of 4-aminooxepan-3-ol to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processing, which allows for efficient and reproducible synthesis on a large scale . This method ensures high purity and yield, making it suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Aminooxepan-3-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepane derivatives.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted oxepane derivatives, amine derivatives, and functionalized oxepanes.
Applications De Recherche Scientifique
4-Aminooxepan-3-ol;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Aminooxepan-3-ol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminooxepane-3-ol: The parent compound without the hydrochloride salt.
Oxepane Derivatives: Other oxepane-based compounds with different functional groups.
Amino Alcohols: Compounds with similar amino and hydroxyl functional groups.
Uniqueness
4-Aminooxepan-3-ol;hydrochloride is unique due to its specific oxepane ring structure combined with an amino group and its hydrochloride salt form. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C6H14ClNO2 |
|---|---|
Poids moléculaire |
167.63 g/mol |
Nom IUPAC |
4-aminooxepan-3-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c7-5-2-1-3-9-4-6(5)8;/h5-6,8H,1-4,7H2;1H |
Clé InChI |
DZXBJTPSENPINR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(COC1)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfinate](/img/structure/B13905508.png)
![tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate;hydrochloride](/img/structure/B13905515.png)


![(1R,5S,6S)-3-azabicyclo[4.1.0]heptan-5-ol](/img/structure/B13905542.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-[[(S)-tert-butylsulfinyl]amino]cyclohexyl]urea](/img/structure/B13905547.png)






![[(1R,3S,5R)-5-methyl-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride](/img/structure/B13905594.png)
